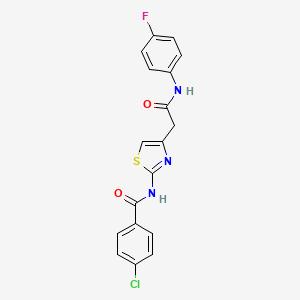

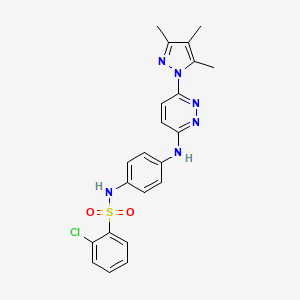

![molecular formula C20H26N2O3S B2586019 (E)-3-(1,3-Benzodioxol-5-yl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2321333-11-1](/img/structure/B2586019.png)

(E)-3-(1,3-Benzodioxol-5-yl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(1,3-Benzodioxol-5-yl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]prop-2-en-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic organic compound that has been developed through a complex chemical synthesis process.

Aplicaciones Científicas De Investigación

Benzodiazepine Derivatives and Ring Systems

New Derivatives and Structural Insights : Research into derivatives of benzodiazepines has led to the synthesis of new compounds with varying ring systems, highlighting the chemical versatility and potential for creating molecules with specific properties, such as enhanced CH-acidity, which could be exploited in chemical reactions like Knoevenagel and Wittig reactions (A. Schmidt et al., 2008).

Pharmacological and Biological Screening

Synthesis and Biological Activities : Novel benzodiazepine derivatives have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities, suggesting a broad potential for therapeutic applications beyond their well-known use as tranquilizers (K. I. Bhat et al., 2014).

Catalyzed Reactions for New Compounds

Ag(I)-Catalyzed Reactions : Silver-catalyzed three-component reactions have been employed to create diverse compounds, including 3-benzazepines, through processes such as cascade cyclization and nucleophilic addition, providing a practical route to synthesize diazo-containing compounds (Tiebo Xiao et al., 2015).

Mechanisms and Biological Roles

Benzodiazepine Receptors : The discovery and characterization of benzodiazepine receptors in the central nervous system have significantly advanced understanding of how these compounds exert their effects, including anxiolytic and muscle relaxant properties, by binding to specific receptors with high affinity (H. Mohler & T. Okada, 1977).

Synthesis Techniques and Chemical Properties

Facile Synthesis Techniques : Research into efficient synthesis methods for benzodiazepines, such as the use of Fe3O4 nanoparticles in catalyzing three-component reactions, demonstrates the ongoing development of more effective and environmentally friendly chemical processes (M. Ghasemzadeh & Nasim Ghasemi-Seresht, 2015).

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c23-20(5-3-16-2-4-18-19(14-16)25-15-24-18)22-9-1-8-21(10-11-22)17-6-12-26-13-7-17/h2-5,14,17H,1,6-13,15H2/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHOBCRYEIHVHO-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)C4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chloro-6-fluorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2585938.png)

![2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2585942.png)

![2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2585943.png)

![Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2585947.png)

![3-[(2,6-dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2585948.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2585952.png)

![8-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2585957.png)

![3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2585958.png)